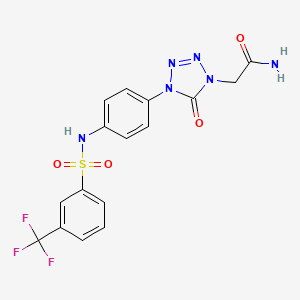

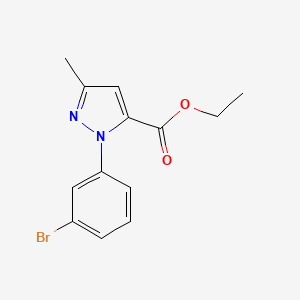

![molecular formula C18H17NO3S B2746422 1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-27-3](/img/structure/B2746422.png)

1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that likely contains a thiophene ring, a chroman ring, and a piperidin ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of thiophene derivatives often involves various intra- and intermolecular reactions . For instance, the Gewald synthesis is a common method used to synthesize thiophene derivatives . Additionally, the Suzuki-Miyaura cross-coupling reaction has been used to obtain coupling products from 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid .Molecular Structure Analysis

The molecular structure of “1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” likely involves a spiro linkage, which is a type of chemical compound that features two rings sharing a single atom . The compound likely contains a thiophene ring, a chroman ring, and a piperidin ring .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in conjugated addition reactions with (E)-β-nitrostyrenes followed by cyclization to give products containing 5-hydroxyimino-2-aryliminothiophene rings .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

Several studies have synthesized and evaluated spirocyclic compounds, including derivatives of "1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one", for their sigma receptor binding properties. These compounds have shown high affinity and selectivity towards sigma(1) receptors, with implications for therapeutic applications. The compounds often feature variations in their spirocyclic structures, aiming to enhance receptor affinity and selectivity. Studies have found that certain spirobenzopyran and spirobenzofuran derivatives display high sigma(1) receptor affinity, suggesting their potential as ligands for pharmacological research (Maier & Wünsch, 2002); (Oberdorf et al., 2008).

Medicinal Chemistry Research

Spirocyclic compounds like "this compound" are significant in medicinal chemistry research due to their structural complexity and biological relevance. These compounds are part of a broader exploration into novel pharmacophores for drug development. Recent advances have demonstrated the synthesis and biological evaluation of various spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting the potential for developing new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4'-piperidine]-based compounds have been investigated as novel histone deacetylase (HDAC) inhibitors. These compounds, with various N-aryl and N-alkylaryl substituents on the piperidine ring, have shown promising in vitro antiproliferative activities and in vivo antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Thaler et al., 2012).

Organic Chemistry and Synthesis

Research has also focused on the synthetic methods and practical applications of spirocyclic compounds in organic chemistry. These studies provide insights into the efficient synthesis and structural analysis of spirocyclic derivatives, contributing to the broader field of organic synthesis and potentially facilitating the development of new compounds for various applications (Nishi et al., 1998).

Eigenschaften

IUPAC Name |

1'-(thiophene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-14-12-18(22-15-5-2-1-4-13(14)15)7-9-19(10-8-18)17(21)16-6-3-11-23-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXSVMPNMRKFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

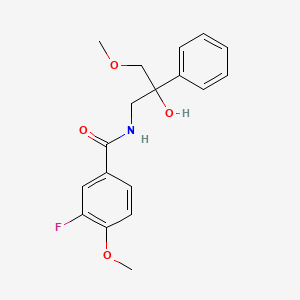

![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)

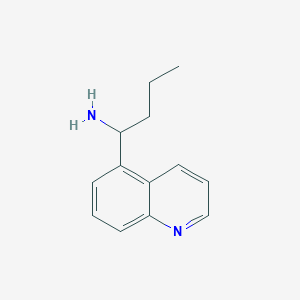

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)

![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)

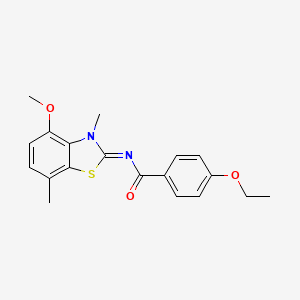

![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)

![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)

![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)

![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)